molecular formula C11H10F3NO2S B2415656 1,1-Difluoro-5-(4-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane CAS No. 2379973-05-2

1,1-Difluoro-5-(4-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane

Cat. No.: B2415656
CAS No.: 2379973-05-2
M. Wt: 277.26
InChI Key: KNUDQPFPVTZREL-UHFFFAOYSA-N
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Description

1,1-Difluoro-5-(4-fluorobenzenesulfonyl)-5-azaspiro[23]hexane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 1,1-Difluoro-5-(4-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the fluorine atoms and the sulfonyl group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1-Difluoro-5-(4-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atoms and the sulfonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Difluoro-5-(4-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1,1-Difluoro-5-(4-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,1-Difluoro-5-(4-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane can be compared with other similar compounds, such as:

    2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane: Similar structure but with a different position of the fluorine atom on the phenyl ring.

    2,2-Difluoro-5-(4-chlorophenyl)sulfonyl-5-azaspiro[2.3]hexane: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2,2-difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2S/c12-8-1-3-9(4-2-8)18(16,17)15-6-10(7-15)5-11(10,13)14/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUDQPFPVTZREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C1(F)F)CN(C2)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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